2-Chloro-3-methoxypropionic Acid
Description
Structural Context and Significance within Halogenated Carboxylic Acids
2-Chloro-3-methoxypropionic acid belongs to the class of halogenated carboxylic acids, which are carboxylic acids that contain one or more halogen atoms. The presence of the electron-withdrawing chlorine atom on the carbon adjacent to the carboxyl group significantly influences the molecule's acidity, making it a stronger acid than its non-halogenated counterpart, propionic acid.
The molecule's significance lies in its bifunctional nature. It possesses two reactive centers that can be targeted in chemical synthesis:
The chloro group at the α-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various other functional groups at this position.
The methoxy (B1213986) group at the β-position is relatively stable but can influence the reactivity of the adjacent carbons and provides specific steric and electronic properties to the molecule and its derivatives. lookchem.com
The carboxylic acid group provides a handle for forming esters, amides, or other acid derivatives.
This combination of a reactive chloro group and a modifying methoxy group on a three-carbon backbone makes this compound a versatile building block in organic synthesis.
Historical Perspectives on the Discovery and Initial Synthesis Routes
While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its synthesis can be understood through established chemical principles for the creation of halogenated acids. Early methods for similar compounds often involved the chlorination of a suitable precursor.
Plausible synthesis routes are suggested by its known upstream chemicals, which include:
2-chloro-3-methoxypropanenitrile (B2560436)
2-chloro-3-methoxy-propan-1-ol lookchem.com
The synthesis would likely involve the chlorination of a propionic acid derivative followed by the introduction of the methoxy group, or the oxidation of a precursor like 2-chloro-3-methoxy-propan-1-ol. For instance, processes for producing similar compounds like 2-chloropropionic acid have involved the direct chlorination of propionic acid at elevated temperatures, sometimes in the presence of catalysts like propionic anhydride. scribd.comsigmaaldrich.com A similar strategy could theoretically be adapted for a methoxy-substituted precursor.
Contemporary Relevance in Organic Synthesis and Related Fields
The primary contemporary relevance of this compound is its role as a key intermediate and building block in the synthesis of value-added chemicals, particularly in the pharmaceutical and agrochemical industries. lookchem.com Its unique structure allows for the creation of specific and often chiral molecules.
A significant application is in the synthesis of amino acid derivatives. Notably, this compound serves as a direct precursor to DL-O-methylserine (2-amino-3-methoxypropionic acid). lookchem.comhmdb.ca This transformation is achieved through a nucleophilic substitution reaction where the chloro group is displaced by an amino group. O-methylated amino acids like DL-O-methylserine are of interest in biochemical and pharmaceutical research.
In another example of its utility, this compound can be used to prepare amides through the reaction of its acid functionality. An alternative preparation of 2-(Ethylamino)propanamide involves the use of halogenated propionic acid derivatives like this compound, which undergo amidation with ethylamine (B1201723).
The compound's versatility makes it a valuable component for producing a range of organic compounds where a methoxy-ethyl-acid scaffold is required. lookchem.com
Overview of Research Trajectories for this compound
Current research involving this compound is primarily focused on its application in synthetic chemistry rather than the study of the compound itself. The main research trajectories are:
Development of Novel Synthetic Methodologies: The compound is utilized in academic and industrial research to develop new chemical reactions. For example, it has been used as a reactant in studies on iron-catalyzed enantioselective carbon-carbon bond-forming reactions, which are crucial for producing enantiopure drugs. kyoto-u.ac.jp
Synthesis of Bioactive Molecules: Research continues to explore its use as a precursor for creating new molecules with potential biological activity. Its application in synthesizing derivatives of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones has been explored for their potential as enzyme inhibitors in cancer research. nih.gov The synthesis of various agrochemicals, such as phenoxy herbicides like Mecoprop and MCPA, relies on related chlorinated propionic acid structures, indicating a continued interest in this class of compounds for developing new crop protection agents. google.comwikipedia.orgnih.gov
Precursor for Chiral Synthesis: Given its chiral center at the second carbon, research is geared towards using this compound in stereoselective syntheses to produce single-enantiomer final products, which is a critical requirement for many modern pharmaceuticals.
Chemical Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO₃ | lookchem.com |
| Molecular Weight | 138.55 g/mol | lookchem.com |
| CAS Number | 2544-05-0 | lookchem.com |
| Density | 1.3±0.1 g/cm³ | |
| Boiling Point | 232.7±25.0 °C at 760 mmHg | |
| Flash Point | 94.5±23.2 °C | |
| Refractive Index | 1.447 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWGTERYCJZJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558220 | |
| Record name | 2-Chloro-3-methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2544-05-0 | |
| Record name | 2-Chloro-3-methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of 2 Chloro 3 Methoxypropionic Acid
Established Synthetic Pathways
The traditional synthesis of 2-chloro-3-methoxypropionic acid can be achieved through several conventional routes, including direct chlorination, derivatization of propionic acid precursors, and halogenation of methoxy-substituted propionic acids.
The HVZ reaction facilitates the α-halogenation of carboxylic acids. wikipedia.org The reaction is typically carried out by treating the carboxylic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of phosphorus or a phosphorus trihalide (like PCl₃). alfa-chemistry.comchemistrysteps.com The reaction conditions are often harsh, requiring high temperatures. alfa-chemistry.com
The mechanism of the HVZ reaction involves several key steps. organic-chemistry.orgwikipedia.org Initially, the phosphorus trihalide converts the carboxylic acid into an acyl halide. wikipedia.orgchemistrysteps.com This intermediate can then tautomerize to its enol form. The enol tautomer readily reacts with the halogen at the α-carbon. wikipedia.org Finally, the α-halogenated acyl halide can be hydrolyzed during aqueous work-up to yield the final α-halocarboxylic acid. wikipedia.org If the reaction is quenched with an alcohol instead of water, the corresponding ester can be formed. wikipedia.org While the HVZ reaction is most commonly associated with bromination, chlorination can also be achieved. alfa-chemistry.comlibretexts.org However, chlorination can sometimes be less specific than bromination. libretexts.org
A plausible reaction scheme for the synthesis of this compound via a direct chlorination approach is presented in the table below.
| Reaction Scheme |
| Starting Material: 3-Methoxypropionic Acid |
| Reagents: Cl₂, Phosphorus (catalyst) |
| Product: this compound |
| Description: Alpha-chlorination of 3-methoxypropionic acid, likely proceeding through an acyl halide intermediate, analogous to the Hell-Volhard-Zelinsky reaction. |
Another synthetic approach involves the derivatization of precursors that already contain a three-carbon chain. Acrylic acid and its esters are common starting materials in this context. google.comgoogle.com For instance, 2-chloroacrylic acid or its esters could serve as a key intermediate. nih.govthermofisher.com
One potential pathway is the addition of methanol (B129727) to 2-chloroacrylic acid. In this Michael-type addition reaction, the methoxy (B1213986) group would add to the beta-position of the acrylic acid, yielding the desired 3-methoxy functionality. The double bond would be saturated in this process, resulting in the formation of this compound. The reaction would likely be base-catalyzed to activate the methanol as a nucleophile.
The synthesis of related compounds, such as 3-chloro-2-hydroxypropyl (meth)acrylate, has been reported starting from (meth)acrylic acid and epichlorohydrin, highlighting the utility of acrylic acid derivatives in building more complex molecules.
This pathway is conceptually similar to the direct chlorination approach discussed in section 2.1.1. The starting material for this synthesis is 3-methoxypropionic acid. chemicalbook.comsigmaaldrich.comnih.gov The key transformation is the selective halogenation at the α-position (C-2) of the propionic acid backbone.
The Hell-Volhard-Zelinsky (HVZ) reaction is the most relevant method for this transformation. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction is specifically designed for the α-halogenation of carboxylic acids that possess an α-hydrogen. chemistrysteps.comlibretexts.org The process involves the use of a halogen (chlorine or bromine) and a catalytic amount of phosphorus or a phosphorus trihalide. alfa-chemistry.com
The reaction proceeds by first converting the carboxylic acid to an acyl halide, which then enolizes. wikipedia.orgchemistrysteps.com The enol is the key intermediate that reacts with the halogen to introduce it at the alpha position. wikipedia.org Subsequent hydrolysis yields the α-halo carboxylic acid. wikipedia.org For the synthesis of this compound, 3-methoxypropionic acid would be treated with chlorine and a catalytic amount of PCl₃ or red phosphorus.
The table below summarizes the key aspects of this synthetic route.
| Starting Material | Reagents | Key Intermediate | Product |
| 3-Methoxypropionic Acid | Cl₂, PCl₃ (catalytic) | 2-Chloro-3-methoxypropanoyl chloride | This compound |
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally benign synthetic routes. Haloperoxidase enzymes are particularly relevant for the synthesis of halogenated compounds as they can catalyze the formation of electrophilic halogens from halides and an oxidant, typically hydrogen peroxide, under mild conditions. nih.gov
A study on the chemoenzymatic halocyclization of unsaturated carboxylic acids and alcohols utilized a vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO). nih.gov This enzyme was effective in generating hypohalites in situ, which then participated in the halolactonization of γ,δ-unsaturated carboxylic acids. nih.gov Although this specific study did not synthesize this compound, it demonstrates the potential of using haloperoxidases for the chlorination of carboxylic acid derivatives.
A hypothetical chemoenzymatic route to this compound could involve the use of a chloroperoxidase to chlorinate a suitable precursor. The reaction would be conducted in an aqueous buffer at or near neutral pH, which is a significant advantage over the harsh conditions of traditional chemical halogenation methods. nih.gov
Advanced Synthetic Strategies
To obtain specific isomers of this compound, which is a chiral molecule, advanced synthetic strategies focusing on stereoselectivity and enantioselectivity are required.
The synthesis of a single enantiomer of a chiral compound is crucial in many applications, particularly in the pharmaceutical industry. Enantioselective synthesis aims to produce one enantiomer in excess over the other. This is often achieved using chiral catalysts or auxiliaries.
One powerful method for establishing stereocenters is the Sharpless asymmetric epoxidation. This reaction has been successfully employed in the enantioselective synthesis of complex molecules containing chloro and methoxy functional groups. For example, the (R,R)- and (S,S)-enantiomers of 2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine were synthesized from 3-chlorocinnamic acid, where the key stereocenters were established using Sharpless asymmetric epoxidation. nih.gov This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate ligand to direct the epoxidation of an allylic alcohol to a specific enantiomer. nih.gov
A similar strategy could be envisioned for the synthesis of enantiomerically pure this compound. This would likely involve the use of a chiral precursor with the desired stereochemistry, which is then converted to the final product through a series of stereospecific reactions.
Stereoselective and Enantioselective Synthesis of Chiral Isomers
Diastereoselective Approaches
Diastereoselective synthesis is crucial when a molecule with multiple stereocenters is targeted, aiming to produce one diastereomer in preference to others. For precursors to substituted propionic acids, methodologies that generate new stereogenic centers with high diastereoselectivity are of significant interest. nih.gov One common strategy involves an intramolecular reaction on a chiral substrate, where the existing stereocenter directs the formation of a new one. nih.gov
For instance, in the synthesis of complex heterocyclic structures, intramolecular ring-closing reactions have been shown to create two or three new stereogenic centers with high levels of diastereocontrol. nih.gov The diastereoselectivity in such reactions can be influenced by the formation of a cyclic transition state. nih.gov Factors such as the electronic properties of substituents on the reactants can significantly impact the degree of selectivity; electron-withdrawing groups on one reactant and electron-donating groups on another can enhance the diastereoselectivity of the addition step. nih.gov Although specific studies on the diastereoselective synthesis of this compound are not prevalent, these general principles would apply to a strategy involving the creation of the C2 and C3 stereocenters in a controlled manner.
Asymmetric Catalysis in C-Cl Bond Formation
Asymmetric catalysis is a powerful tool for establishing specific stereocenters. beilstein-journals.org In the context of synthesizing α-chloro carbonyl compounds, forming the C-Cl bond with high enantioselectivity is a significant challenge. Recent advancements have utilized photoenzymatic catalysis to achieve this. For example, a flavin-dependent "ene"-reductase (ERED) has been evolved to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides with excellent chemo- and stereoselectivity. nih.gov This method relies on the precise organization of the substrates within the protein's active site before the radical-mediated reaction occurs. nih.gov
The resulting enantioenriched α-chloroamides are valuable intermediates, as the chloride can be displaced in SN2 reactions to introduce other functionalities with an inversion of stereochemistry. nih.gov While small-molecule catalysts often struggle to achieve high selectivity in such transformations, enzyme-based systems offer a promising alternative by creating a well-defined chiral environment for the reaction. nih.gov The development of catalytic systems for the direct asymmetric chlorination of propionic acid derivatives remains an active area of research, with such enzymatic and organocatalytic strategies paving the way for future applications.
Resolution of Racemic Mixtures
When a chiral compound is synthesized from achiral starting materials without chiral control, a 50:50 mixture of two enantiomers, known as a racemic mixture, is typically formed. libretexts.org The separation of these enantiomers is a process called resolution. Since enantiomers have identical physical properties like boiling point and solubility, direct separation is difficult. libretexts.org
The most common strategy for resolution involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties and can be separated by methods such as fractional crystallization. libretexts.org After separation, the pure diastereomeric salt is treated with a strong acid to regenerate the optically pure enantiomer of the carboxylic acid. libretexts.org
A variety of chiral bases are available for this purpose, including naturally occurring alkaloids and synthetic amines. A patented method for a structurally related compound, 2-hydroxy-3-methoxy-3,3-dibenzylpropionic acid, utilizes L-proline methyl ester hydrochloride and R-(+)-α-phenylethylamine as resolving agents to obtain highly pure target compounds in high yield. google.com The selection of the resolving agent is critical and depends on the ease of separation of the resulting salts. libretexts.org
Table 1: Examples of Chiral Resolving Agents for Racemic Acids
| Resolving Agent Type | Specific Examples |
|---|---|
| Natural Alkaloids | Brucine, Strychnine, Quinine libretexts.org |
| Synthetic Amines | (R)-1-Phenylethanamine libretexts.org, R-(+)-α-phenylethylamine google.com |
This table provides examples of chiral bases used to resolve racemic carboxylic acids through the formation of diastereomeric salts.
Chiral Auxiliaries in Synthesis
The use of a chiral auxiliary is a well-established method for asymmetric synthesis. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one stereoisomer. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. primescholars.com
Green Chemistry Principles in Synthetic Design
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. youtube.com Key principles include the use of safer solvents and improving the efficiency of reactions to reduce waste.
Solvent-Free or Environmentally Benign Solvent Systems
A major goal of green chemistry is to reduce reliance on volatile organic solvents, which can be hazardous and environmentally damaging. One approach is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and often allows for the use of more benign solvents like water. researchgate.netznaturforsch.com
Another powerful technique is mechanochemical synthesis, which involves conducting reactions in a ball mill without any solvent. mdpi.com This solvent-free approach can lead to excellent yields in very short reaction times. mdpi.com For example, the synthesis of certain diimides using a ball mill was completed in 15 minutes with yields of 95–99%. mdpi.com Adopting such methods for the synthesis of this compound or its intermediates could significantly reduce the environmental footprint of the manufacturing process.
Atom Economy and Efficiency Considerations
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comyoutube.com The percentage atom economy is calculated using the formula:
% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 primescholars.com
Reactions with high atom economy, such as addition or rearrangement reactions, are considered "greener" because they generate little to no waste byproducts. primescholars.com In contrast, substitution and elimination reactions inherently have lower atom economy because atoms from the reactants are lost in side products. primescholars.com
For example, a hypothetical substitution reaction to produce this compound from 2-hydroxy-3-methoxypropionic acid using a chlorinating agent like thionyl chloride (SOCl₂) would generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. These byproducts represent wasted atoms, lowering the atom economy.
Table 2: Hypothetical Atom Economy Calculation
| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) | |
|---|---|---|---|---|---|---|
| 2-hydroxy-3-methoxypropionic acid | C₄H₈O₄ | 120.10 | Desired Product | |||
| Thionyl Chloride | SOCl₂ | 118.97 | This compound | C₄H₇ClO₃ | 138.55 | |
| Total Mass of Reactants | 239.07 | Byproducts | ||||
| Sulfur Dioxide | SO₂ | 64.07 |
Calculation: % Atom Economy = (138.55 / 239.07) x 100 ≈ 57.9%
This table illustrates a hypothetical atom economy calculation for a substitution reaction. The calculation shows that only 57.9% of the mass of the reactants is incorporated into the desired product, with the rest forming waste byproducts.
Designing a synthetic route with a higher atom economy, for instance through a direct catalytic addition reaction, would be a key consideration in developing a more sustainable process. primescholars.com
Enzyme Catalysis in Synthesis
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of enantiomerically pure this compound, enzymatic kinetic resolution (EKR) stands out as a promising technique. This method utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
While direct enzymatic synthesis of this compound is not extensively documented, the kinetic resolution of structurally similar haloalkanoic acids has been successfully demonstrated. For instance, the lipase-catalyzed kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters has been achieved with high enantioselectivity. mit.edu In this process, a racemic mixture of the ester is subjected to hydrolysis or transesterification catalyzed by a lipase (B570770). The enzyme selectively acts on one enantiomer, leading to the formation of the corresponding acid or a new ester, while the other enantiomer remains unreacted. This allows for the separation of the two enantiomers.
A typical enzymatic kinetic resolution process for a racemic ester of this compound could be envisioned as follows:
Reaction Scheme:
(rac)-2-Chloro-3-methoxypropionic acid ester + H₂O ---(Lipase)--> (S)-2-Chloro-3-methoxypropionic acid + (R)-2-Chloro-3-methoxypropionic acid ester + Alcohol
or
(rac)-2-Chloro-3-methoxypropionic acid ester + R'-OH ---(Lipase)--> (S)-2-Chloro-3-methoxypropionic acid ester' + (R)-2-Chloro-3-methoxypropionic acid ester + R-OH
The choice of lipase is critical for the success of the resolution, as it determines the enantioselectivity and the reaction rate. Lipases from Candida and Pseudomonas species are commonly employed for the resolution of haloalkanoic acids and have shown good to excellent enantioselectivity. mit.edu
Table 1: Potential Lipases for the Kinetic Resolution of this compound Esters
| Lipase Source | Potential Enantioselectivity |
| Candida antarctica Lipase B (CALB) | High |
| Pseudomonas cepacia Lipase (PCL) | Moderate to High |
| Candida rugosa Lipase (CRL) | Moderate |
This table is illustrative and based on data from similar compounds. The actual enantioselectivity would need to be determined experimentally.
The separated enantiomerically enriched ester can then be hydrolyzed to yield the desired enantiopure this compound. This biocatalytic approach avoids the use of harsh chemical reagents and provides access to optically active compounds that are valuable as chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Mechanistic Elucidation of Key Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and controlling the product distribution and stereochemistry.
Reaction Kinetics and Thermodynamic Studies
Detailed kinetic and thermodynamic data for the synthesis of this compound are scarce in the published literature. However, we can infer some aspects from related reactions. The synthesis typically involves the chlorination of 3-methoxypropionic acid or its derivatives. The rate of this reaction is expected to be influenced by several factors, including the concentration of the reactants, the type of chlorinating agent, the presence and concentration of a catalyst, and the temperature.
For the enzymatic resolution, the kinetics often follow the Michaelis-Menten model, where the reaction rate depends on the substrate concentration and the enzyme's catalytic efficiency (kcat/Km). A kinetic model for the 1,3-specific alcoholysis of triacylglycerols catalyzed by lipases has been developed, which could be adapted to model the enzymatic resolution of this compound esters. nih.gov
Transition State Analysis in C-Cl Formation
The formation of the C-Cl bond at the α-position of the carboxylic acid is a key step in the synthesis. The transition state for this reaction involves the partial breaking of a C-H bond and the partial formation of a C-Cl bond. Computational chemistry provides powerful tools to study these fleeting structures. mit.edu Recent advances in machine learning and computational modeling allow for the rapid prediction of transition state structures, which are otherwise difficult to observe experimentally. mit.edu
For the chlorination of a carbonyl compound, the reaction can proceed through an enol or enolate intermediate. The transition state would involve the attack of a chlorinating species (e.g., Cl₂) on the electron-rich double bond of the enol. The geometry and energy of this transition state will determine the reaction rate and can be influenced by the presence of catalysts.
Influence of Catalysts and Reagents on Reaction Pathways
Catalysts play a pivotal role in directing the reaction pathways in the synthesis of this compound. In non-enzymatic synthesis, Lewis acids are often employed to enhance the rate and selectivity of chlorination reactions. Lewis acids can activate the carbonyl group of the carboxylic acid or its derivative, facilitating the formation of the enol intermediate.
The choice of chlorinating agent also significantly impacts the reaction. Reagents like chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS) can be used, and their reactivity and selectivity can differ.
In enzymatic catalysis, the enzyme itself is the catalyst. The active site of the lipase, with its specific arrangement of amino acid residues, creates a chiral environment that directs the stereochemical outcome of the reaction.
Stereochemical Outcome and Control Mechanisms
Controlling the stereochemistry at the C-2 position is a major challenge in the synthesis of this compound. Several strategies can be employed to achieve stereocontrol:
Enzymatic Kinetic Resolution: As discussed in section 2.2.2.3, this is a powerful method for separating enantiomers and obtaining optically pure compounds. mit.edu
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the carboxylic acid group of 3-methoxypropionic acid. The chiral auxiliary would then direct the chlorination to one face of the molecule, leading to the preferential formation of one enantiomer. After the reaction, the chiral auxiliary is removed to yield the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are well-known examples used in stereoselective synthesis.
Asymmetric Catalysis: This approach involves the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the substrate, leading to the formation of one enantiomer in excess. While specific examples for this compound are not readily available, the development of chiral catalysts for the α-chlorination of carbonyl compounds is an active area of research.
Table 2: Comparison of Stereochemical Control Methods
| Method | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield of 50% for one enantiomer, requires separation of product from unreacted starting material. |
| Chiral Auxiliaries | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral auxiliary. |
| Asymmetric Catalysis | High enantioselectivity, catalytic amount of chiral source, high atom economy. | Development of a suitable catalyst can be challenging, may require optimization of reaction conditions. |
The choice of method for stereochemical control will depend on various factors, including the desired enantiomeric purity, the scale of the synthesis, and the availability of reagents and catalysts.
Reactivity and Transformation of 2 Chloro 3 Methoxypropionic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety (-COOH) is a primary site for a variety of chemical transformations, typical of organic acids.
The carboxylic acid group of 2-chloro-3-methoxypropionic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst. This reaction is a reversible process where the hydroxyl group of the carboxylic acid is replaced by the alkoxy group of an alcohol. ceon.rs To drive the reaction towards the formation of the ester, an excess of the alcohol reactant is often used. ceon.rs The general reaction rate and yield increase with rising temperatures. ceon.rs For instance, studies on the esterification of the parent compound, propanoic acid, show a significant increase in conversion when the temperature is raised from 35°C to 65°C. ceon.rs
The synthesis of various esters of this and related chloro-propionic acids, such as methyl, ethyl, and isopentyl esters, has been documented, underscoring the utility of this reaction. cymitquimica.comprepchem.comepo.orgnist.gov A notable example is the formation of methyl 2-chloro-3-methoxypropanoate from the acid. cymitquimica.compharmaffiliates.comnih.gov
Table 1: Examples of Esterification Products of Chloro-propionic Acids
| Reactant Acid | Reactant Alcohol | Ester Product |
|---|---|---|
| This compound | Methanol (B129727) | Methyl 2-chloro-3-methoxypropanoate cymitquimica.compharmaffiliates.comnih.gov |
| 2-Chloro-3-(phenylmethoxy)propionic acid | Ethanol | 2-Chloro-3-(phenylmethoxy)propionic ethyl ester epo.org |
| 2-Chloropropanoic acid | 3-Methyl-1-butanol | 3-Methylbutyl 2-chloropropanoate nist.gov |
| 2-Chloroacrylic acid | Methanol | Methyl 2-chloroacrylate (B1238316) prepchem.com |
Similarly, amidation can be achieved by reacting this compound with ammonia (B1221849) or primary/secondary amines. This process typically requires converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, to facilitate the nucleophilic attack by the amine.
The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires the use of powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction proceeds via the formation of an aluminum salt of the corresponding alcohol, which is then hydrolyzed to yield 2-chloro-3-methoxy-1-propanol.
The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction must be stopped at the aldehyde stage. This is often accomplished by first converting the carboxylic acid to a derivative like an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using milder or more specific reducing agents.
Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to decarboxylation, the presence of other functional groups can facilitate this reaction. For alpha-halo acids, decarboxylation can be induced under certain conditions, although it is not as common as for β-keto acids or malonic acids. Catalytic methods, such as those employing palladium or silver catalysts, have been shown to be effective for the protodecarboxylation of various unsaturated and heteroaromatic carboxylic acids under mild conditions. organic-chemistry.org Photoredox catalysis has also emerged as a method for the decarboxylation of α-oxo carboxylic acids. organic-chemistry.org These modern catalytic approaches could potentially be applied to induce the decarboxylation of this compound.
Alpha-Halogen Reactivity (at C2)
The chlorine atom at the C2 position, alpha to the carboxylic acid group, is an electrophilic center and a key site for nucleophilic substitution reactions. sydney.edu.au This reactivity is fundamental to the use of this compound as a building block in organic synthesis. lookchem.com
The carbon atom bonded to the chlorine is a secondary carbon, which means that nucleophilic substitution can proceed through either an Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism, or a combination of both. masterorganicchemistry.comyoutube.com The specific pathway is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. sydney.edu.au
Sₙ2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. masterorganicchemistry.com This mechanism results in an inversion of stereochemistry at the carbon center. Sₙ2 reactions are favored by strong nucleophiles and polar aprotic solvents. youtube.comyoutube.com Given the secondary nature of the substrate, Sₙ2 is a highly plausible pathway. masterorganicchemistry.com
Sₙ1 Mechanism: This pathway is a two-step process. libretexts.org The first and rate-determining step is the departure of the leaving group (chloride) to form a secondary carbocation intermediate. youtube.comlibretexts.org In the second step, the nucleophile attacks the planar carbocation. libretexts.org This attack can occur from either face, leading to a mixture of stereoisomeric products, often resulting in racemization. libretexts.orgyoutube.com Sₙ1 reactions are favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. youtube.com
Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for this compound
| Factor | Favors Sₙ1 | Favors Sₙ2 |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) youtube.com | Strong (e.g., I⁻, RS⁻, N₃⁻) youtube.com |
| Solvent | Polar Protic (e.g., water, methanol) youtube.com | Polar Aprotic (e.g., acetone, DMF) |
| Substrate | Tertiary > Secondary > Primary masterorganicchemistry.com | Methyl > Primary > Secondary masterorganicchemistry.com |
| Stereochemistry | Racemization (mixture of inversion and retention) libretexts.org | Inversion of configuration masterorganicchemistry.com |
An intermolecular nucleophilic attack involves a nucleophile from a separate molecule attacking the electrophilic C2 carbon of this compound or its derivatives, displacing the chloride ion. sydney.edu.au This type of reaction is crucial for creating new carbon-heteroatom or carbon-carbon bonds.
A variety of nucleophiles can participate in this reaction. For example, in the synthesis of 2-chloro-3-(phenylmethoxy)propionic acid, a key step involves the reaction of a dichlorinated propionate (B1217596) with sodium benzylate, where the benzylate anion (an oxygen nucleophile) displaces a chloride. epo.org Another example is the reaction of methyl 2-chloroacrylate with mercaptoacetic acid, where the thiolate anion acts as a sulfur nucleophile to attack the chlorinated carbon. prepchem.com
Nucleophilic Substitution Reactions (SN1, SN2)
Intramolecular Cyclization Reactions
One of the characteristic reactions for β-halocarboxylic acids like this compound is intramolecular cyclization to form a four-membered lactone ring. When the carboxylate anion is formed, typically by treatment with a non-nucleophilic base, it can act as an intramolecular nucleophile. This anion can attack the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular S\textsubscript{N}2 reaction. This process results in the formation of a β-lactone, specifically 3-methoxy-oxetane-2-one.
The favorability of this reaction is dependent on the formation of the relatively stable four-membered ring. Classical methods for β-lactone synthesis often involve this exact type of reaction: the internal nucleophilic displacement of a halide from a β-halocarboxylate salt. google.com
Table 1: Intramolecular Cyclization of this compound
| Reactant | Reagent/Condition | Product | Reaction Type |
| This compound | Base (e.g., NaH, non-nucleophilic) | 3-Methoxy-oxetane-2-one | Intramolecular S\textsubscript{N}2 |
Elimination Reactions (E1, E2, E1cB)
Elimination reactions provide a pathway to introduce unsaturation into the molecule by removing the hydrogen and chlorine atoms from adjacent carbons (dehydrohalogenation). Depending on the reaction conditions, particularly the strength and steric hindrance of the base, the elimination can proceed through E1, E2, or E1cB mechanisms. byjus.comlumenlearning.com
E2 Mechanism : A strong, non-hindered base would favor the E2 mechanism, which is a concerted, one-step process. masterorganicchemistry.com The base would abstract the proton from C3, and simultaneously, the C-Cl bond would break, forming a double bond. This would lead to the formation of either (E)- or (Z)-3-methoxypropenoic acid. Given that the E2 reaction requires an anti-periplanar arrangement of the departing proton and leaving group, the stereochemistry of the starting material would influence the geometry of the resulting alkene.
E1 Mechanism : This mechanism is less likely for this substrate under typical basic conditions. It involves a two-step process starting with the unimolecular departure of the chloride leaving group to form a secondary carbocation. byjus.com This step is generally slow and disfavored unless promoted by a polar, protic solvent and the absence of a strong base. A subsequent deprotonation at C3 by a weak base (like the solvent) would then form the alkene. Competition with S\textsubscript{N}1 substitution reactions would be expected. libretexts.org
E1cB Mechanism : The presence of the methoxy (B1213986) group at the β-position does not significantly acidify the C3 proton. However, if a much stronger base were used, an E1cB (Elimination, Unimolecular, conjugate Base) mechanism could be considered, though it is less common for simple alkyl halides. This two-step mechanism involves the formation of a carbanion intermediate at C3, followed by the expulsion of the chloride ion.
Formation of Unsaturated Propionic Acid Derivatives
The primary products of elimination reactions are unsaturated propionic acid derivatives. The dehydrohalogenation of this compound is expected to yield 3-methoxypropenoic acid. Further reaction, such as cleavage of the vinyl ether under acidic conditions, could potentially lead to other derivatives. A related compound, 2-chloro-3-methoxyprop-2-enoic acid, is documented, suggesting that elimination can indeed occur to form an unsaturated system, although in this specific documented case, the double bond is between C2 and C3. nih.gov
Table 2: Potential Elimination Products and Conditions
| Mechanism | Base Requirement | Key Intermediate | Potential Product(s) |
| E1 | Weak Base / Protic Solvent | Carbocation | 3-Methoxypropenoic acid |
| E2 | Strong Base | Concerted Transition State | 3-Methoxypropenoic acid |
| E1cB | Very Strong Base | Carbanion | 3-Methoxypropenoic acid |
Radical Reactions Involving the Halogen
The carbon-chlorine bond in this compound can be cleaved homolytically to initiate radical reactions. This typically requires energy input in the form of UV light or the use of a radical initiator. masterorganicchemistry.com Once the radical is formed at the C2 position, it can undergo various reactions.
One potential pathway is a radical chain reaction. For instance, in the presence of a radical initiator and a hydrogen atom donor, the chlorine atom could be replaced by a hydrogen atom, resulting in 3-methoxypropionic acid. Conversely, further halogenation could occur if a halogen source is present under radical conditions. However, free-radical chlorination can be unselective. wikipedia.org
Another important type of radical reaction for carboxylic acids is decarboxylative halogenation (the Hunsdiecker reaction or modifications thereof). acs.orgnih.gov In this reaction, the carboxylic acid is typically converted to a salt (e.g., silver) and then treated with a halogen like bromine. The reaction proceeds through a radical mechanism, leading to the loss of carbon dioxide and the formation of a new alkyl halide. For this compound, this would result in the formation of 1-chloro-2-methoxyethane. The reaction involves the formation of an alkyl radical intermediate, which means that if the starting material were optically active at C2, the product would likely be racemic. nih.gov
Ether Functional Group Reactivity
Cleavage of the Methoxy Group
The methoxy group is an ether, which is generally unreactive but can be cleaved under harsh, acidic conditions. masterorganicchemistry.com The typical reagents for ether cleavage are strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgtransformationtutoring.com
The mechanism involves two main steps:
Protonation : The ether oxygen is protonated by the strong acid, converting the methoxy group into a good leaving group (methanol).
Nucleophilic Attack : A halide ion (I⁻ or Br⁻) then acts as a nucleophile. masterorganicchemistry.com In the case of this compound, the attack will occur at the less sterically hindered carbon of the ether, which is the methyl group. This is a classic S\textsubscript{N}2 reaction, resulting in the formation of methyl iodide (or methyl bromide) and 2-chloro-3-hydroxypropionic acid.
Cleavage at the C3-O bond is less likely because it would require an S\textsubscript{N}2 attack at a secondary carbon, which is more sterically hindered than the methyl carbon.
Table 3: Ether Cleavage Reaction
| Reactant | Reagent/Condition | Mechanism | Products |
| This compound | Excess HI or HBr, Heat | S\textsubscript{N}2 | 2-Chloro-3-hydroxypropionic acid + Methyl iodide/bromide |
Participation in Neighboring Group Effects
The methoxy group is well-positioned to act as a neighboring group and influence reactions at the C2 carbon, a phenomenon known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.inwikipedia.org In nucleophilic substitution reactions where the chloride at C2 is the leaving group, the lone pair of electrons on the ether oxygen can attack the C2 carbon in an intramolecular S\textsubscript{N}2 fashion as the chloride ion departs. spcmc.ac.in
This participation leads to the formation of a cyclic, three-membered oxonium ion intermediate. An external nucleophile would then attack this strained intermediate. The attack can occur at either the C2 or C3 position, leading to a mixture of products.
Key consequences of neighboring group participation (NGP) are:
Rate Enhancement : The rate of the substitution reaction is often significantly faster than for a similar compound without the participating group because the intramolecular nucleophile is readily available. schoolbag.infoutexas.edu
Stereochemical Control : The reaction proceeds through two consecutive S\textsubscript{N}2-like steps (intramolecular attack followed by external nucleophilic attack). Each step involves an inversion of configuration, so the net result is a retention of stereochemistry at the reaction center. spcmc.ac.inchem-station.com
Therefore, if a nucleophilic substitution reaction were performed on an enantiomerically pure sample of this compound, the participation of the methoxy group would be expected to produce a product with the same stereochemistry as the starting material.
Multi-functional Reactivity and Chemoselectivity
This compound is a versatile building block in organic synthesis, possessing multiple reactive centers that can be selectively manipulated. The presence of a carboxylic acid, a reactive α-chloro group, and a methoxy ether linkage on a short carbon chain allows for a range of chemical transformations. The inherent electronic and steric differences between these functional groups enable chemoselective reactions, where one functional group reacts preferentially over the others under specific conditions. This selectivity is crucial for the efficient synthesis of more complex molecules without the need for extensive protecting group strategies.
Selective Transformations of Specific Functional Groups
The differential reactivity of the carboxylic acid and the α-chloro group is the cornerstone of the chemoselectivity of this compound. The carboxylic acid group can undergo typical reactions such as esterification, while the α-chloro group is susceptible to nucleophilic substitution.
The esterification of the carboxylic acid can be achieved under acidic conditions, a transformation that generally leaves the α-chloro group intact. For instance, the methyl ester of this compound can be synthesized, which then allows for subsequent reactions at the chloro position. This ester, methyl 2-chloro-3-methoxypropanoate, is a known organic compound that highlights the possibility of selectively targeting the carboxylic acid functionality. nih.gov
Conversely, the chlorine atom at the C-2 position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent carbonyl group. This makes it a good leaving group in the presence of various nucleophiles. nih.gov While specific studies detailing a broad range of nucleophilic substitutions on this compound itself are not extensively documented in publicly available literature, the reactivity of analogous α-halo acids is well-established. For example, the synthesis of 2-chloro-3-carboxymethylmercapto-propionic acid methyl ester involves the Michael addition of a thiol to methyl 2-chloroacrylate, a structurally related compound, showcasing the reactivity of the α-chloro position towards nucleophiles.
The selective transformation of either the carboxylic acid or the chloro group allows for a stepwise functionalization of the molecule, providing a pathway to a variety of derivatives. The choice of reagents and reaction conditions dictates which functional group will react, as illustrated in the following table which summarizes potential selective transformations based on the known reactivity of α-halo carboxylic acids.
| Functional Group Targeted | Reaction Type | Typical Reagents and Conditions | Product Type |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | 2-Chloro-3-methoxypropionate Ester |
| α-Chloro Group | Nucleophilic Substitution | Nucleophiles (e.g., Amines, Thiols, Azides) | 2-Substituted-3-methoxypropionic Acid |
Tandem Reactions and Cascades
The multi-functional nature of this compound and its derivatives presents opportunities for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such processes are highly desirable in organic synthesis as they increase efficiency by reducing the number of purification steps, saving time and resources.
While specific examples of tandem reactions starting directly from this compound are not widely reported in the literature, its structural motifs are found in precursors for such complex transformations. For instance, a related compound, 5-chloro-3-formyl indole-2-carboxylate, undergoes a Wittig reaction to introduce a methoxyvinyl group, followed by hydrolysis and subsequent amidation and cyclization to form pyrido[3,4-b]indol-1-one derivatives. chemsrc.com This sequence, although involving a more complex starting material, demonstrates how the interplay between different functional groups, including a chloro and a methoxy-containing fragment, can be orchestrated to build intricate molecular architectures.
A hypothetical tandem reaction involving a derivative of this compound could involve an initial nucleophilic substitution at the C-2 position, followed by an intramolecular cyclization. For example, if the incoming nucleophile also contains a functional group that can react with the ester or carboxylic acid, a subsequent cyclization could lead to the formation of a heterocyclic ring system.
The following table outlines a conceptual tandem reaction sequence starting from a derivative of this compound, based on known organic reactions.
| Starting Material Derivative | Reaction Sequence | Intermediate | Final Product Class | Potential Reagents |
|---|---|---|---|---|
| Methyl 2-chloro-3-methoxypropanoate | 1. Nucleophilic Substitution 2. Intramolecular Cyclization | N- or S-functionalized ester | Heterocycles (e.g., Lactams, Thiolactones) | Bifunctional Nucleophiles (e.g., Amino alcohols, Amino thiols) |
The exploration of such tandem and cascade reactions originating from this compound remains an area with potential for future research, offering efficient pathways to novel and potentially bioactive molecules.
Advanced Characterization and Spectroscopic Analysis of 2 Chloro 3 Methoxypropionic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of molecules. For 2-Chloro-3-methoxypropionic acid, various NMR experiments are employed to characterize its unique structure.
Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. In this compound, one would expect to observe distinct signals for the proton on the chiral carbon (C2), the methylene (B1212753) protons adjacent to the methoxy (B1213986) group (C3), the methoxy protons, and the acidic proton of the carboxylic acid group.
The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms. For instance, the proton at C2, being attached to a carbon bearing a chlorine atom, would appear at a different chemical shift compared to the protons at C3, which are adjacent to an oxygen atom. The splitting of these signals (multiplicity) due to spin-spin coupling with neighboring protons provides further structural information. For example, the C2 proton signal would likely be a triplet if it couples with the two C3 protons, and the C3 protons would appear as a doublet. The acidic proton of the carboxylic acid typically appears as a broad singlet.
To illustrate typical chemical shifts for related structures, consider the ¹H NMR data for 2-chloropropionic acid, where the proton alpha to the chlorine and carboxyl group appears around 4.5 ppm. chemicalbook.com For propanoic acid, the methylene protons adjacent to the carboxyl group are found at approximately 2.38 ppm, while the methyl protons are at about 1.16 ppm. docbrown.info
Hypothetical ¹H NMR Data for this compound:
| Proton Assignment | Chemical Shift (ppm) (Predicted) | Multiplicity |
| -COOH | 10-12 | Broad Singlet |
| CH(Cl) | 4.3 - 4.6 | Doublet of Doublets |
| CH₂(O) | 3.6 - 3.9 | Multiplet |
| OCH₃ | 3.3 - 3.5 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically 170-185 ppm). The carbon atom bonded to the chlorine (C2) will also be downfield due to the electronegativity of the halogen. The carbon atom bonded to the methoxy group (C3) and the methoxy carbon itself will have characteristic chemical shifts.
For comparison, in 2-chloropropionic acid, the carbon bearing the chlorine atom appears at a specific chemical shift that helps in its identification. chemicalbook.com Similarly, in 2-methylpropanoic acid, the carbonyl carbon and the other carbons in the molecule show distinct chemical shifts. docbrown.infodocbrown.info
Hypothetical ¹³C NMR Data for this compound:
| Carbon Assignment | Chemical Shift (ppm) (Predicted) |
| C=O | 170 - 175 |
| C-Cl | 55 - 65 |
| C-O | 70 - 80 |
| O-CH₃ | 50 - 60 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.eduyoutube.comyoutube.com For this compound, a COSY spectrum would show a cross-peak between the proton on C2 and the protons on C3, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.comyoutube.com An HSQC spectrum would show a cross-peak between the C2 proton and the C2 carbon, the C3 protons and the C3 carbon, and the methoxy protons and the methoxy carbon.
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a technique used to distinguish between these enantiomers and determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent that interacts differently with each enantiomer, leading to separate NMR signals for the (R)- and (S)-enantiomers. The integration of these distinct signals allows for the quantification of the enantiomeric ratio.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high accuracy allows for the determination of the exact elemental formula of a compound. For this compound (C₄H₇ClO₃), the expected exact mass can be calculated using the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, and ¹⁶O). The experimentally determined exact mass from HRMS analysis would be compared to this calculated value to confirm the elemental composition. nist.gov The presence of chlorine would also be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation Pathways and Structural Information
Mass spectrometry (MS) is a powerful tool for obtaining structural information through the analysis of molecular fragmentation patterns. In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion ([M]•+), which then undergoes fragmentation. The resulting charged fragments are detected based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint.
The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways include:
Alpha-Cleavage: This is a common pathway for carbonyl compounds and ethers. Cleavage can occur on either side of the carbonyl group or adjacent to the ether oxygen.
Loss of Neutral Molecules: Stable neutral molecules like hydrogen chloride (HCl), water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) are often eliminated.
McLafferty Rearrangement: This rearrangement is possible in carbonyl compounds with a sufficiently long alkyl chain, though it may be less favored in this specific molecule depending on the conformation.
Based on these principles, the expected fragmentation of this compound would produce several characteristic ions. For carboxylic acids, the molecular ion peak may be weak, while fragments from the loss of hydroxyl or the entire carboxyl group are often prominent. docbrown.info The presence of the chlorine atom provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for chlorine-containing fragments, aiding in their identification.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 138/140 | [C₄H₇ClO₃]⁺ | Molecular Ion ([M]⁺) |
| 121/123 | [C₄H₆ClO₂]⁺ | Loss of Hydroxyl Radical (•OH) |
| 103 | [C₄H₇O₃]⁺ | Loss of Chlorine Radical (•Cl) |
| 93/95 | [C₃H₄ClO]⁺ | Loss of Carboxyl Group (•COOH) |
| 75 | [C₂H₃O₃]⁺ | Cleavage of C2-C3 bond with charge retention on the carboxyl-containing fragment |
| 63 | [C₂H₃O₂]⁺ | Loss of HCl from m/z 99 |
This table is predictive and based on general fragmentation principles for carboxylic acids and halogenated compounds. docbrown.infomiamioh.edu
LC-MS and GC-MS for Mixture Analysis and Purity Assessment
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the separation, identification, and quantification of this compound in complex mixtures, as well as for assessing its purity. nih.govnih.gov
LC-MS Analysis: Due to its polarity, stemming from the carboxylic acid and ether functional groups, this compound is well-suited for analysis by LC-MS. Reversed-phase high-performance liquid chromatography (HPLC) is a common approach, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a water/acetonitrile or water/methanol (B129727) gradient). nih.gov The compound is separated from impurities based on its polarity. The eluent from the HPLC column is then introduced into the mass spectrometer, which provides definitive identification based on the molecular weight and fragmentation pattern of the analyte, ensuring high specificity and sensitivity.
GC-MS Analysis: Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. To overcome this, derivatization is typically required to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) ester. nih.gov Common derivatizing agents include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). A similar strategy is employed for related compounds like 2- and 3-MCPD, where they are derivatized with phenylboronic acid to form a less polar derivative suitable for GC analysis. coresta.org Once derivatized, the compound can be separated on a capillary GC column and detected by the mass spectrometer. coresta.org GC-MS provides excellent chromatographic resolution and is a powerful tool for separating isomers and assessing sample purity.
In both techniques, the mass spectrometer acts as a highly selective detector, allowing for quantitation through methods like selected ion monitoring (SIM), where only ions of a specific m/z are monitored, significantly improving the signal-to-noise ratio. coresta.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. scielo.brresearchgate.net
Identification of Key Functional Groups (C=O, O-H, C-Cl, C-O-C)
Each functional group within the molecule has characteristic vibrational modes that absorb infrared radiation or scatter Raman light at specific frequencies (wavenumbers). These frequencies can be used to confirm the presence of the functional groups.
O-H Stretch (Carboxylic Acid): This appears as a very broad and strong absorption in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The significant broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in the liquid and solid states. docbrown.info
C=O Stretch (Carbonyl): A very strong and sharp absorption in the IR spectrum, usually found between 1700-1725 cm⁻¹ for a saturated, hydrogen-bonded carboxylic acid. This band is also typically strong in the Raman spectrum. scielo.br
C-O-C Stretch (Ether): The asymmetric C-O-C stretching vibration of the methoxy group gives rise to a strong band in the IR spectrum, generally appearing in the 1150-1085 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretching vibration is observed in the 800-600 cm⁻¹ region of the IR spectrum. The intensity of this band can be variable.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) scielo.brdocbrown.info | Typical Raman Wavenumber (cm⁻¹) scielo.br | Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Weak / Not Observed | Very Broad, Strong (IR) |
| Carbonyl | C=O Stretch | 1725 - 1700 | 1725 - 1700 | Strong, Sharp |
| Ether | C-O-C Asymmetric Stretch | 1150 - 1085 | Variable | Strong (IR) |
| Alkyl Halide | C-Cl Stretch | 800 - 600 | 800 - 600 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Variable | Strong (IR) |
Conformational Analysis
This compound possesses rotational freedom around its C-C single bonds, leading to the existence of multiple conformational isomers (conformers). nih.gov Vibrational spectroscopy is a sensitive probe of this conformational landscape because different spatial arrangements of the atoms result in slightly different vibrational frequencies. researchgate.net
For example, rotation around the C2-C3 bond can alter the relative positions of the chlorine atom and the methoxy group, while rotation around the C1-C2 bond changes the orientation of the carboxyl group. Studies on similar molecules like 2-chloropropionic acid have shown that different conformers (e.g., cis and trans forms regarding the orientation of the C-Cl and C=O bonds) can be distinctly identified by their unique IR spectra. nih.gov Techniques such as matrix isolation IR spectroscopy, where molecules are trapped in an inert gas matrix at very low temperatures, can be used to "freeze" and study individual conformers that would otherwise rapidly interconvert at room temperature. nih.govresearchgate.net This allows for the unambiguous assignment of spectral bands to specific molecular geometries. nih.gov
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.
Determination of Solid-State Molecular Structure
By diffracting X-rays off a single crystal of a compound, one can determine the exact coordinates of each atom in the crystal lattice. This provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state.
While a specific crystal structure for this compound is not publicly available, analysis of related carboxylic acid structures provides clear expectations. For instance, the crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid shows that carboxylic acids in the solid state typically form centrosymmetric cyclic dimers through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net The O···O distance in these hydrogen-bonded dimers is characteristically short, around 2.6 Å. researchgate.net
An X-ray crystallographic study of this compound would provide precise measurements for its key structural parameters.
Table 3: Typical Bond Lengths from X-ray Crystallography
| Bond | Typical Length (Å) |
|---|---|
| C=O (Carbonyl) | ~ 1.20 - 1.22 |
| C-O (Carboxyl) | ~ 1.31 - 1.33 |
| C-C (Single) | ~ 1.50 - 1.54 |
| C-Cl | ~ 1.76 - 1.80 |
This table presents typical values for the indicated bond types found in similar organic molecules.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid |
| 2-chloropropionic acid |
| 2-MCPD (3-chloro-1,2-propanediol) |
| 3-MCPD (2-chloro-1,3-propanediol) |
| Acetonitrile |
| Carbon Dioxide |
| Carbon Monoxide |
| Diazomethane |
| Hydrogen Chloride |
| Methanol |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Phenylboronic acid |
Crystal Packing and Intermolecular Interactions
Detailed studies on related structures, such as 2-aryl-2-methoxypropanoic acids, reveal that strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups are a dominant feature, often leading to the formation of dimers or chains. rsc.org For instance, in the crystal structure of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid, consecutive intermolecular O-H···O hydrogen bonds stabilize the crystal lattice. rsc.org
Furthermore, the presence of a chlorine atom in this compound introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N interactions) and other weaker interactions like C-H···O and C-H···Cl hydrogen bonds. researchgate.netrsc.org The propensity for these interactions to influence crystal packing is significant. researchgate.netrsc.org The interplay between strong hydrogen bonds and weaker, yet influential, halogen and C-H based interactions governs the final crystal packing arrangement. researchgate.netrsc.org The specific nature and geometry of these interactions can be definitively determined through single-crystal X-ray diffraction analysis.
The table below summarizes the principal intermolecular interactions that are expected to influence the crystal packing of this compound and its derivatives.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Hydrogen Bond | O-H (Carboxylic Acid) | O (Carbonyl) | Formation of strong dimers and chains, primary structural motif. |
| Halogen Bond | C-Cl | O, N | Directional interaction influencing molecular assembly. |
| Hydrogen Bond | C-H | O, Cl | Weaker interactions that contribute to overall packing efficiency. |
| van der Waals Forces | All atoms | All atoms | Non-specific attractive and repulsive forces contributing to crystal density. |
Absolute Configuration Determination for Chiral Enantiomers
This compound possesses a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Chloro-3-methoxypropionic acid and (S)-2-Chloro-3-methoxypropionic acid. Determining the absolute configuration of each enantiomer is a critical aspect of its characterization.
The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) designation to a chiral center. aklectures.comaklectures.com This involves ranking the four substituents attached to the chiral carbon based on atomic number. For this compound, the priority of the groups attached to the C2 carbon would be assigned, and the orientation of these groups in three-dimensional space would determine the absolute configuration. aklectures.comaklectures.com
Experimentally, the absolute configuration can be determined using several techniques. One powerful method is single-crystal X-ray crystallography, especially when a heavy atom is present, which facilitates the determination of the absolute structure. Another common approach involves the use of vibrational circular dichroism (VCD) spectroscopy. In a study on analogous α-aryloxypropanoic acids, the absolute configuration was unambiguously determined to be (+)-(R) by comparing the experimental VCD spectra of their methyl esters with ab initio theoretical predictions. nih.gov This method circumvents issues with intermolecular hydrogen bonding that can complicate the analysis of the parent acids. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents like Mosher's acid (α-methoxyphenylacetic acid), can also be employed to elucidate the absolute configuration of chiral molecules. nih.gov
Other Spectroscopic and Analytical Techniques
Beyond structural elucidation, a range of other analytical methods are essential for characterizing the purity and properties of this compound.
Optical Rotation for Chiral Purity
Enantiomers of a chiral compound rotate plane-polarized light to an equal extent but in opposite directions. maricopa.edulibretexts.org This property, known as optical activity, is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.comucalgary.ca
The optical purity or enantiomeric excess (ee) of a sample containing a mixture of enantiomers can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer. ucalgary.camasterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive (specific rotation of 0°). ucalgary.ca
The relationship is given by the formula: % Optical Purity (ee) = ([α]observed / [α]pure enantiomer) x 100
For instance, if a pure sample of (R)-2-Chloro-3-methoxypropionic acid has a specific rotation of -X°, a sample with an observed rotation of -0.5X° would have an optical purity of 50%.
Chiral Chromatography (HPLC, GC) for Enantiomeric Separation and Purity
Chiral chromatography is a powerful technique for separating the enantiomers of a racemic mixture and for determining the enantiomeric purity of a sample. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two main forms of this technique.
In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP). nih.govnih.gov These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation. For example, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and Pirkle-type columns are commonly used for resolving chiral acids and their derivatives. nih.gov The direct enantiomeric resolution of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) has been demonstrated using an α1-acid glycoprotein (B1211001) chiral HPLC column. nih.gov Alternatively, an indirect method involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
Chiral GC also typically employs a chiral stationary phase to achieve separation of volatile derivatives of the enantiomers.
Thermal Analysis (DSC, TGA)
Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC can be used to determine its melting point, heat of fusion, and to study phase transitions. In a study of related compounds like naproxen (B1676952), a sharp endothermic DSC peak was indicative of its melting point. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of a compound and to study its decomposition profile. For example, TGA analysis of naproxen showed a 97% mass loss in a single step within a specific temperature range, indicating its decomposition. nih.gov The coupling of TGA with other techniques like Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition. nih.gov
The table below outlines the applications of these thermal analysis techniques for this compound.
| Technique | Information Obtained | Typical Application for this compound |
| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, glass transitions, phase changes. | Determination of the melting point and assessment of crystalline purity. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, mass loss events. | Evaluating the temperature at which the compound begins to decompose. |
Applications and Derivatization in Advanced Chemical Synthesis
Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups in 2-chloro-3-methoxypropionic acid makes it a valuable precursor in multi-step organic synthesis. It serves as a foundational molecule for constructing more elaborate chemical structures for various industries. lookchem.com
This compound is a documented starting material for the preparation of amino acid derivatives. In specific synthetic pathways, the chlorine atom at the C-2 position can be substituted by an amino group to form a substituted alanine (B10760859) backbone. One such derivative is 3-methoxy-2-aminopropionic acid, which is listed as a downstream product of this compound. lookchem.com A key patent outlines a process where this compound is used as a starting material for producing amino acid derivatives, highlighting its utility in this class of compounds. google.com
A significant application of this compound is its role as a potential precursor in the synthesis of Lacosamide, an anticonvulsant drug. google.com Lacosamide is the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide. google.com A patented process for preparing amino acid derivatives, including those leading to Lacosamide, explicitly identifies this compound as a possible starting material. google.com
The synthesis involves the reaction of this compound with benzylamine. Although the patent notes that the analogous 2-bromo-3-methoxypropionic acid can lead to higher yields and purity, the chloro-derivative is established as a viable starting point for the synthesis. google.com The resulting intermediate, N-benzyl-2-chloro-3-methoxy-propionamide, is a direct downstream product that can be further processed to yield the desired functionalized amino acid. lookchem.com
| Starting Material | Key Intermediate | Target API |
| This compound | N-benzyl-2-chloro-3-methoxy-propionamide | Lacosamide |
This table illustrates the synthetic pathway from this compound to Lacosamide.
The utility of this compound extends to the broader synthesis of pharmaceutical intermediates and APIs. lookchem.com Its role as a precursor to the API Lacosamide is a primary example. google.com Furthermore, intermediates such as N-benzyl-2-chloro-3-methoxy-propionamide are crucial stepping stones in the manufacturing process of such APIs. lookchem.com The adaptability of its structure allows it to be a key component in the development of new drug substances. lookchem.com
In the agrochemical sector, this compound is noted as an intermediate for producing various crop protection compounds. lookchem.com While specific, direct examples of commercial agrochemicals synthesized from this particular molecule are not prominently detailed in readily available literature, related chlorophenoxypropionic acids, such as 2-(3-chlorophenoxy)propionic acid (Cloprop) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), have been used as plant growth regulators and herbicides. wikipedia.orgnih.gov This suggests the potential utility of the this compound structure in developing new agrochemical products. lookchem.com
Beyond its defined roles in pharmaceuticals and agrochemicals, this compound is employed in the production of other organic chemicals. Its versatility in chemical reactions makes it a valuable building block for a range of organic compounds used across different industries. lookchem.com However, specific applications in the synthesis of specialty polymers or other advanced materials are not extensively documented in the reviewed scientific literature.
Synthesis of Amino Acid Derivatives
Precursor for Chiral Synthesis
This compound serves as a precursor in chiral synthesis, where the goal is to produce a specific stereoisomer of a target molecule. This is critically important in the pharmaceutical industry, where often only one enantiomer of a drug provides the desired therapeutic effect.
The synthesis of Lacosamide is a prime example of this application. The desired therapeutic agent is specifically the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide. google.com Processes that begin with racemic or a specific enantiomer of this compound are designed to ultimately yield the single, biologically active (R)-enantiomer of Lacosamide, demonstrating the compound's important role as a foundational element in stereoselective synthesis. google.com
Introduction of Chirality into Target Molecules
The primary application of this compound in advanced synthesis is its role as a chiral building block. kyoto-u.ac.jpbldpharm.com In chemical synthesis, a "chiral pool" refers to the collection of readily available, enantiomerically pure compounds derived from natural sources. Syntheses that utilize these compounds are a major strategy for producing enantiopure target molecules, especially in the pharmaceutical industry. kyoto-u.ac.jp
When used in its enantiomerically pure form (either (R)- or (S)-2-Chloro-3-methoxypropionic acid), the compound can be incorporated into a larger molecular structure, thereby transferring its defined stereochemistry to the target molecule. This process is fundamental for creating stereochemically pure products, where often only one enantiomer exhibits the desired biological activity.
One documented synthetic pathway highlights the use of halogenated propionic acid derivatives, such as this compound, in amidation reactions. For instance, the reaction with ethylamine (B1201723) can be employed to produce derivatives like 2-(Ethylamino)propanamide. By starting with an enantiomerically pure form of the acid, it is possible to achieve chiral resolution in the final product. This method provides a high degree of control over the final molecular structure.
Table 1: Synthetic Application as a Chiral Building Block
| Reaction Type | Reactants | Product Example | Key Advantage |
| Amidation | This compound, Ethylamine | 2-(Ethylamino)propanamide derivative | Direct introduction of a chiral center, enabling potential chiral resolution. |
Asymmetric Transformations
Asymmetric transformations are reactions that convert a prochiral molecule into a chiral molecule, or a chiral molecule into a new chiral product, where one enantiomer or diastereomer is preferentially formed. The inherent chirality of this compound can be used to direct the stereochemical outcome of subsequent reactions at or near its chiral center.
The stereocenter at C2, bearing the chlorine atom, exerts a significant stereoelectronic effect on adjacent functional groups. This influence can direct the approach of reagents from a specific face of the molecule, leading to a high degree of diastereoselectivity. For example, in a nucleophilic substitution reaction where the chlorine atom is displaced, the incoming nucleophile's trajectory is influenced by the stereochemistry of the starting acid. Similarly, if the carboxylic acid group is modified, the existing chiral center can direct the formation of new stereocenters along the carbon chain.
While specific, high-yield asymmetric transformations for this exact molecule are not extensively detailed in broad literature, the principle is a cornerstone of modern organic synthesis. The use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct a reaction, is a common strategy. In this context, this compound itself can act as the source of chirality that biases the stereochemical outcome of a transformation.
Development of Novel Reagents and Catalysts
The functional groups of this compound—the carboxylic acid, the chlorine atom, and the methoxy (B1213986) group—provide multiple handles for chemical modification, allowing for its potential development into novel chiral reagents or ligands for catalysis. Chiral ligands are essential components of many modern catalytic systems used for asymmetric synthesis.
The carboxylic acid moiety can be converted into an amide, ester, or other functional groups, enabling it to be tethered to other molecular scaffolds. The chlorine and methoxy groups can potentially be displaced or modified to create bidentate or tridentate ligands. A molecule that can bind to a metal center at two or more points (a chelating ligand) is often more effective in creating a rigid and well-defined chiral environment around the metal catalyst, which is crucial for high enantioselectivity.
Although the conversion of this compound into a widely used commercial catalyst or reagent is not prominently documented, its structure is analogous to other propionic acids that have been successfully used to create such tools for synthesis.
Functional Material Precursors
In the field of material science, there is a continuous search for novel building blocks to create functional materials with specific properties. While primarily categorized as a building block for organic synthesis, the structure of this compound makes it a plausible precursor for functional polymers. bldpharm.com
The carboxylic acid group is a key functionality for polymerization. It can undergo condensation reactions with diols or diamines to form polyesters or polyamides, respectively. If an enantiomerically pure form of the acid is used, the resulting polymer would have chiral centers integrated into its backbone at regular intervals. Such chiral polymers can have unique optical properties and are investigated for applications in chiral chromatography (as a stationary phase for separating enantiomers), specialized optics, and as chiral scaffolds in catalysis.
The chlorine and methoxy groups serve as sites for post-polymerization modification. These groups could be used to attach other functional molecules, altering the polymer's solubility, thermal stability, or chemical reactivity, leading to materials tailored for specific applications.
Future Research Directions and Emerging Areas
Development of Highly Efficient and Sustainable Synthesis Routes
Future research is increasingly focused on developing "green" and efficient synthetic pathways to 2-Chloro-3-methoxypropionic acid and its derivatives. The emphasis is on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents.
Key research thrusts include:
Enzymatic and Bio-catalysis: The use of enzymes or whole-cell systems for synthesis is a promising frontier. Companies are exploring enzyme catalysis and biosynthesis to produce specialty functional raw materials, a strategy that could be adapted for the stereoselective synthesis of this acid, reducing reliance on traditional chemical catalysts and solvents. echemi.com
Earth-Abundant Metal Catalysis: There is a significant trend towards using catalysts based on low-cost, low-toxicity metals like iron. kyoto-u.ac.jp Research into iron-catalyzed cross-coupling reactions, for example, presents a more sustainable alternative to methods relying on precious metals like palladium or rhodium. kyoto-u.ac.jp Developing an iron-based catalytic system for the synthesis of this compound itself would be a major advancement.
Process Optimization: Refining existing methods, such as the amidation of halogenated propionic acid derivatives, is crucial. Future work will likely focus on optimizing reaction conditions, such as temperature and solvent choice, to improve yields and purity while minimizing environmental impact.
| Synthesis Strategy | Key Features & Future Goals | Potential Advantages |
|---|---|---|
| Enzymatic Catalysis | Use of enzymes like lipases or dehalogenases; focus on aqueous media and ambient conditions. | High stereoselectivity, reduced environmental impact, biodegradable catalysts. echemi.com |
| Iron-Catalyzed Reactions | Development of novel iron-based catalysts for chlorination or methoxylation steps. | Low cost, low toxicity, and high abundance of the metal catalyst. kyoto-u.ac.jp |
| Optimized Chemical Routes | Reaction under milder temperatures (e.g., 20-60°C) with recyclable solvents. | Improved energy efficiency, high purity, and potential for chiral resolution. |
Exploration of Novel Reactivity and Catalysis
The functional groups of this compound offer opportunities for novel chemical transformations. Future research will explore how to selectively activate and modify these groups using modern catalytic systems. A dissertation from Kyoto University highlights the development of novel iron-catalyzed, enantioselective carbon-carbon bond-forming reactions, which is a significant area of exploration. kyoto-u.ac.jp
Emerging areas of catalytic research include:
Asymmetric Cross-Coupling: Building on the foundation of iron-catalyzed reactions, research could explore the use of this molecule in asymmetric cross-coupling reactions to form new carbon-carbon bonds enantioselectively. kyoto-u.ac.jp This is vital for the pharmaceutical industry where specific enantiomers of a drug are often required. kyoto-u.ac.jp
Photoredox Catalysis: This rapidly growing field uses light to drive chemical reactions under mild conditions. Future studies could investigate the use of photoredox catalysis to activate the C-Cl bond for radical-based transformations, opening up new reaction pathways not accessible through traditional thermal methods.
Dual-Catalysis Systems: Combining two different catalytic cycles (e.g., an enzyme and a metal catalyst) could enable multi-step reactions in a single pot, increasing efficiency and reducing purification steps.
Advanced Applications in Materials Science and Medicinal Chemistry
As a versatile building block, this compound is positioned for use in creating advanced materials and complex pharmaceutical agents. lookchem.combldpharm.com
In Medicinal Chemistry: The compound serves as a key intermediate. lookchem.comlookchem.com For instance, it can be used as a precursor in the synthesis of compounds like 2-(Ethylamino)propanamide, which has shown potential antimicrobial and neuroprotective properties. Future work will involve using it as a scaffold to generate libraries of new chemical entities for drug discovery programs, targeting a range of diseases.
In Materials Science: The compound is listed as a building block for materials science applications, including polymer science. bldpharm.com Its functional groups allow it to be potentially incorporated as a monomer in polymerization reactions to create functional polymers with tailored properties, such as specific thermal stability, conductivity, or optical characteristics for use in electronics or specialty coatings. bldpharm.com
| Field | Role of this compound | Emerging Research Area |
|---|---|---|
| Medicinal Chemistry | Intermediate / Building Block lookchem.com | Synthesis of neuroprotective and antimicrobial agent precursors. |
| Materials Science | Functional Monomer / Organic Building Block bldpharm.com | Development of novel polymers for electronics and optical materials. bldpharm.com |
Deeper Understanding of Stereochemical Control
The presence of a chiral center at the second carbon makes stereochemistry a critical aspect of this compound's chemistry, particularly for biological applications where enantiomers can have vastly different effects. kyoto-u.ac.jp
Future research will focus on:
Catalytic Asymmetric Synthesis: The development of methods for the enantioselective synthesis of either the (R) or (S) enantiomer is a primary goal. This involves the use of chiral catalysts, such as the P-chiral bisphosphine ligands ((R,R)-QuinoxP*) mentioned in studies on iron catalysis, to direct the stereochemical outcome of a reaction. kyoto-u.ac.jp
Chiral Resolution: For racemic mixtures, developing more efficient chiral resolution techniques is essential. This could involve classical resolution with chiral amines or enzymatic resolution, which can offer high selectivity under mild conditions.
Stereochemical Analysis: Advancing analytical techniques to accurately and rapidly determine enantiomeric excess (ee) will be crucial to support synthetic efforts.
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is accelerating chemical research. This integration is vital for predicting reactivity, understanding reaction mechanisms, and designing new molecules and catalysts.
Key areas for integration include:
Mechanistic Elucidation: Computational studies, such as Density Functional Theory (DFT), can be used to model reaction pathways. For example, computational analysis can help rationalize experimental observations in complex catalytic cycles, such as those in iron-catalyzed reactions. kyoto-u.ac.jp This understanding can guide the optimization of reaction conditions and catalyst design.
Predictive Modeling: Computational tools can predict the properties of novel derivatives of this compound before they are synthesized in the lab. This can help prioritize experimental targets for materials science or medicinal chemistry applications, saving time and resources.
Catalyst Design: By modeling the interaction between a substrate, a catalyst, and a chiral ligand, computational chemistry can aid in the rational design of new, more effective, and highly stereoselective catalysts for the synthesis of this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-3-methoxypropionic acid, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound can be inferred from analogous methods for structurally related chlorinated propionic acids. For example:
- Catalytic reduction : Palladium on charcoal with hydrogen gas has been used to reduce unsaturated precursors in similar compounds (e.g., 3-(3-methoxyphenyl)propionic acid) .
- Halogenation : Chlorination of methoxy-substituted propionic acids using agents like thionyl chloride (SOCl₂) under controlled conditions.
Optimization Strategies :- Use design of experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity).
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures accurate structural and purity assessment:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (chloro and methoxy groups).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For solid-state structure determination, SHELX programs are widely used for refinement .
- HPLC : Assess purity (>95% recommended for research-grade material) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer: Adhere to guidelines for chlorinated organic acids:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid dry sweeping; HEPA vacuums are recommended .
- Emergency Measures : Eyewash stations and emergency showers must be accessible .
Advanced Research Questions
Q. How can researchers evaluate the stability and degradation pathways of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–3 months.
- Analytical Monitoring : Use HPLC to quantify degradation products and kinetic modeling to estimate shelf life .
- Degradation Pathways : Hydrolysis of the chloro group under acidic/basic conditions may yield 3-methoxypropionic acid; GC-MS can identify volatile by-products.
Q. How should researchers address contradictory spectroscopic data during structural elucidation?
Methodological Answer:
Q. What strategies are effective for minimizing by-product formation in the synthesis of this compound?
Methodological Answer:
Q. How can computational modeling aid in predicting the reactivity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
